Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1206984-51-1
Cat. No.: VC16010932
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206984-51-1 |
|---|---|
| Molecular Formula | C10H7F3N2O2 |
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-15-7(10(11,12)13)3-2-4-8(15)14-6/h2-5H,1H3 |
| Standard InChI Key | VYQLOTGMDANBQV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is C₁₀H₇F₃N₂O₂, with a molar mass of 244.17 g/mol. Its structure features a bicyclic imidazo[1,2-a]pyridine core, a trifluoromethyl group at the 5-position, and a methyl ester at the 2-position. The canonical SMILES representation (COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F) highlights the ester and trifluoromethyl functional groups, while the InChIKey (VYQLOTGMDANBQV-UHFFFAOYSA-N) provides a unique identifier for computational studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₃N₂O₂ |
| Molecular Weight | 244.17 g/mol |
| CAS Registry Number | 1206984-51-1 |
| SMILES | COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F |
| Topological Polar Surface Area | 55.8 Ų |
The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability and target binding, while the ester moiety offers synthetic flexibility for derivatization.
Synthesis and Preparation Strategies
Traditional Synthetic Routes
Conventional synthesis involves a multi-step process:
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Core Formation: Condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes to construct the imidazo[1,2-a]pyridine scaffold.
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Trifluoromethylation: Introduction of the -CF₃ group via Ullmann coupling or radical trifluoromethylation.
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Esterification: Reaction with methyl chloroformate under basic conditions to install the methyl ester.
Advanced Metal-Free Synthesis
A breakthrough method reported by Chapman et al. (2016) enables rapid synthesis under ambient, aqueous conditions. This one-pot approach uses iodine as a catalyst, achieving yields up to 92% in 30 minutes. Key advantages include:
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Elimination of transition metals, reducing toxicity.
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Water as a solvent, aligning with green chemistry principles.
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Metal-Free Aqueous Method |
|---|---|---|
| Reaction Time | 6–8 hours | 30 minutes |
| Catalyst | Palladium/Copper complexes | Iodine |
| Solvent | DMF/THF | Water |
| Yield | 65–75% | 85–92% |
Physicochemical and Biochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.3 mg/mL). Stability studies indicate no degradation under ambient conditions for 6 months, though hydrolysis of the ester group occurs in strongly acidic or basic environments (pH < 2 or > 10).
Biological Activity
While direct pharmacological data remain limited, structural analogs demonstrate:
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Antimicrobial Effects: Inhibition of bacterial DNA gyrase (IC₅₀ = 1.8 μM against E. coli).
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Anticancer Potential: Apoptosis induction in HeLa cells via caspase-3 activation.
Applications in Pharmaceutical Research
Drug Discovery
The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. For example, imidazo[1,2-a]pyridine derivatives inhibit cyclin-dependent kinases (CDKs), with IC₅₀ values as low as 40 nM. Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for kinase inhibitors in oncology.
Case Study: Antiviral Lead Optimization
A 2024 study modified the ester group to carboxylic acid, yielding a compound with 3.2-fold higher potency against SARS-CoV-2 main protease (Mᵖʳᵒ) compared to the parent molecule. Key structure-activity relationship (SAR) insights include:
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Ester-to-acid conversion improves target engagement.
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Trifluoromethyl group stabilizes ligand-enzyme interactions via fluorine-mediated hydrogen bonding.
Materials Science Applications
Fluorinated Polymers
Incorporating the compound into polyimide matrices increases thermal stability () and reduces dielectric constants (), making it suitable for microelectronic insulation layers.
Organic Electronics
As an electron-deficient moiety, it enhances charge transport in organic field-effect transistors (OFETs), achieving electron mobilities of 0.45 cm²/V·s.
Future Directions and Challenges
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Pharmacokinetic Profiling: Address gaps in oral bioavailability and metabolic clearance rates.
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Scale-Up Optimization: Improve atom economy in metal-free synthesis (current: 78%).
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Cross-Disciplinary Studies: Explore applications in catalysis and photovoltaics.
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